2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride
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Overview
Description
2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridinium core with substituents that enhance its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride typically involves a multi-step process. One common method includes the alkylation of 2,6-dimethylpyridine with a suitable alkylating agent, followed by the introduction of the sulfonyl group through a sulfonation reaction. The final step involves the quaternization of the pyridine nitrogen to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and as a drug precursor.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites, while the pyridinium core can engage in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the sulfonyl and pyridinium functionalities.
Pyridinium Chloride: Does not have the 2,6-dimethyl or sulfonyl substituents.
Sulfonyl Pyridines: Similar sulfonyl group but different substitution patterns.
Uniqueness
2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride is unique due to its combination of a pyridinium core with specific substituents that enhance its reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62872-92-8 |
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Molecular Formula |
C12H20ClNO3S |
Molecular Weight |
293.81 g/mol |
IUPAC Name |
propan-2-yl 2-(2,6-dimethylpyridin-1-ium-1-yl)ethanesulfonate;chloride |
InChI |
InChI=1S/C12H20NO3S.ClH/c1-10(2)16-17(14,15)9-8-13-11(3)6-5-7-12(13)4;/h5-7,10H,8-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QKVSHUDDFZHJDB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)CCS(=O)(=O)OC(C)C.[Cl-] |
Origin of Product |
United States |
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